molecular formula C7H5BClFO2 B3225220 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 1246632-87-0

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B3225220
CAS No.: 1246632-87-0
M. Wt: 186.38 g/mol
InChI Key: RNRTXDQLRRSXNM-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a halogenated benzoxaborole derivative featuring both chlorine and fluorine substituents at the 4- and 5-positions of the benzene ring, respectively. This compound belongs to a class of boron-containing heterocycles known for their unique electronic properties and biological activities, particularly in antifungal and antimicrobial applications .

Properties

IUPAC Name

5-chloro-4-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRTXDQLRRSXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=C(C=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 5-chloro-2-fluorophenol with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acids, esters, and substituted benzoxaboroles, which have applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can lead to the death of fungal cells, making it a potential antifungal agent .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The positions and types of halogen substituents significantly influence the electronic, structural, and functional properties of benzoxaboroles. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 4-Cl, 5-F 190.37 (calculated) Enhanced electrophilicity due to dual electron-withdrawing groups; potential synergistic effects on bioactivity.
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (AN2690) 5-F 151.93 Clinically approved antifungal (Kerydin®); forms centrosymmetric dimers via O–H···O hydrogen bonds .
5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol 5-Cl 168.38 Increased lipophilicity (logP) vs. AN2690; potential for altered pharmacokinetics .
7-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol 7-F 151.93 Similar dimerization to AN2690; positional isomerism may reduce antifungal efficacy .
5-Fluoro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol 5-F, 3,3-dimethyl 178.00 Steric hindrance from methyl groups reduces hydrogen-bonding capacity; lower solubility .

Structural and Crystallographic Differences

  • Hydrogen Bonding and Dimerization : AN2690 forms planar, centrosymmetric dimers via strong O–H···O hydrogen bonds, with additional stabilization from weak C–H···F interactions . The 5-chloro-4-fluoro derivative is expected to exhibit similar dimerization, but the 4-chloro substituent may introduce C–H···Cl interactions, altering crystal packing and solubility .
  • Electron-Deficient Boron Center : Fluorine’s high electronegativity polarizes the boron atom in AN2690, enhancing its reactivity toward biological nucleophiles (e.g., fungal tRNA synthetases). The addition of chlorine in the 4-position may further amplify this effect .

Biological Activity

5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 1246632-87-0
  • Molecular Formula : C7H5BClFO2
  • Molecular Weight : 186.38 g/mol

This compound belongs to the class of benzoxaboroles, which are characterized by their boron-containing core structure. The biological activity is primarily attributed to the ability of the boron atom to interact with biological macromolecules. Research indicates that benzoxaboroles can inhibit various enzymes and pathways that are crucial for cellular function.

Key Mechanisms:

  • Enzyme Inhibition : Benzoxaboroles have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses and other cellular processes .
  • Cytotoxicity : Studies have demonstrated that derivatives of benzoxaboroles exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through DNA damage mechanisms .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against several tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
M-HeLa0.5DNA damage and apoptosis induction
MCF-70.8Cell cycle arrest and apoptosis

The compound's ability to induce late-stage apoptosis was particularly noted in M-HeLa cells after 48 hours of treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cytokine release and modulating immune responses. This suggests potential applications in treating inflammatory diseases.

Clinical Trials

This compound is currently being evaluated in clinical trials for its efficacy in treating conditions such as diabetic peripheral neuropathic pain. Preliminary Phase II results indicated significant pain reduction compared to placebo .

In Vivo Studies

In animal models, this compound has shown effectiveness in reducing tumor growth and improving survival rates when used in combination with other chemotherapeutic agents. These findings support its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol?

The synthesis typically involves halogenated benzaldehyde precursors. A representative approach (adapted from analogous benzoxaboroles) includes:

  • Step 1 : React 2-bromo-4-fluoro-5-chlorobenzaldehyde with trimethoxymethane in methanol under acidic conditions to form a dimethoxymethyl intermediate.
  • Step 2 : Perform a lithium-halogen exchange using n-butyllithium at -78°C, followed by boronation with triethyl borate.
  • Step 3 : Reduce the intermediate aldehyde group using NaBH₄ in methanol to yield the final benzoxaborole . Key challenges include regioselectivity in halogenation and maintaining anhydrous conditions during lithiation.

Q. How is the purity and structural integrity of this compound validated experimentally?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks for aromatic protons (δ ~7.0–8.0 ppm), oxaborole ring protons (δ ~5.0 ppm), and hydroxyl groups (broad signal).
  • ¹⁹F NMR : Distinct signals for fluorine substituents (e.g., δ ~-113 ppm for 4-fluoro ).
  • ¹¹B NMR : A sharp peak at δ ~32 ppm confirms the boronic acid derivative .
    • Melting Point : Reported range 135–136°C for analogous compounds .
    • X-ray Crystallography : Validates planar molecular geometry and hydrogen-bonding patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antifungal Activity : Conduct in vitro microdilution assays against Candida albicans or Aspergillus fumigatus, with MIC (Minimum Inhibitory Concentration) values compared to reference drugs like AN2690 (a related benzoxaborole with MIC ~0.5 µg/mL) .
  • Enzyme Inhibition : Test inhibition of Leucyl-tRNA synthetase (LeuRS), a known target for benzoxaboroles, using fluorescence-based assays .

Advanced Research Questions

Q. How do crystallographic studies inform the structure-activity relationship (SAR) of this compound?

  • Hydrogen Bonding : X-ray structures reveal centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif), critical for stabilizing the active conformation .
  • Substituent Effects : The 4-fluoro and 5-chloro groups influence electron density distribution, altering binding affinity to biological targets. Comparative data for substituent variants are shown below:
Substituent PositionAntifungal MIC (µg/mL)LeuRS Inhibition (IC₅₀, nM)
5-Fluoro (AN2690)0.520
5-Chloro-4-fluoroPending experimentalPredicted: <30
  • Computational Modeling : DFT calculations can predict orbital interactions between the oxaborole ring and target enzymes .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) to minimize discrepancies.
  • Resistance Mechanisms : Test for mutations in LeuRS or efflux pump overexpression in fungal strains showing reduced susceptibility .
  • Metabolic Stability : Compare pharmacokinetic profiles (e.g., plasma half-life, metabolic clearance) across studies to identify bioavailability issues .

Q. What advanced spectroscopic techniques resolve ambiguities in reaction intermediates?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of intermediates (e.g., [M+H]+ for 4-fluoro-2-formylphenylboronic acid: calc. 182.05, obs. 182.04 ).
  • IR Spectroscopy : Detects B–O stretching vibrations (~1350 cm⁻¹) and O–H bonds (~3200 cm⁻¹) to verify boronate ester formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
Reactant of Route 2
5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

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